Naphthalene, 1,4,5,8-tetranitro-
Description
Contextualization within the Landscape of Polynitrogenated Aromatic Compounds
Polynitrogenated aromatic compounds (PNAs) are a class of molecules that feature multiple nitro groups attached to an aromatic ring system. These compounds are renowned for their energetic properties and their utility as versatile building blocks in synthesis. The introduction of nitro groups significantly lowers the energy of the molecular orbitals, rendering the aromatic ring electron-deficient. This electron deficiency is a defining characteristic of PNAs and underpins many of their applications.
Naphthalene (B1677914), 1,4,5,8-tetranitro- is a quintessential example of a PNA. The four nitro groups create a highly electron-poor aromatic system, making it a potent electron acceptor. This property is central to its use in the formation of charge-transfer complexes, where it can interact with electron-rich donor molecules. The study of such complexes is crucial for the development of new electronic materials. Furthermore, the high nitrogen and oxygen content contributes to its energetic nature, placing it within the category of high-energy materials.
Significance in Contemporary Organic Synthesis and Advanced Materials Science
In contemporary organic synthesis, Naphthalene, 1,4,5,8-tetranitro- and its derivatives serve as important precursors for the synthesis of other complex molecules. The nitro groups can be reduced to amino groups, providing a pathway to highly functionalized naphthalenes, such as 1,4,5,8-naphthalenetetramine. acs.org These tetramine (B166960) derivatives are valuable monomers for the synthesis of novel polymers and azaarenes with unique electronic and structural properties.
The significance of Naphthalene, 1,4,5,8-tetranitro- in advanced materials science is primarily linked to its electron-accepting capabilities and its potential as a building block for functional materials. While direct applications of the parent compound are not extensively documented, its derivatives, such as naphthalenetetracarboxylic diimides, which can be conceptually derived from the corresponding tetranitro compound, are investigated for their use in organic electronics, including organic field-effect transistors and solar cells. rsc.org The ability of the highly nitrated naphthalene core to engage in charge-transfer interactions is a key driver for research in this area.
Historical Development and Evolution of Nitronaphthalene Chemistry Pertinent to 1,4,5,8-tetranitro-
The chemistry of nitronaphthalenes has a long history, with early studies focusing on the synthesis and characterization of various isomers. The direct nitration of naphthalene typically yields a mixture of products, with the formation of highly nitrated derivatives like Naphthalene, 1,4,5,8-tetranitro- being a synthetic challenge.
Early synthetic routes to tetranitronaphthalenes were often low-yielding and produced a mixture of isomers that were difficult to separate. A notable historical method for the synthesis of related compounds involved the tetranitration of di-p-toluenesulphonamidonaphthalenes. google.com However, the reproducibility of some of these early procedures has been questioned by later researchers. google.com
More contemporary synthetic strategies have focused on regioselective methods to control the position of the nitro groups. One approach involves the dinitration of 1,5-dinitronaphthalene (B40199), although this is reported to be a low-yield process that also produces other nitrated byproducts. acs.org A more controlled synthesis has been developed for derivatives such as 2,6-diamino-1,4,5,8-tetranitronaphthalene, which starts from 2,6-dimethylnaphthalene (B47086) and proceeds through a multi-step sequence involving oxidation, nitration, and functional group transformations. google.com This evolution from direct, often unselective, nitrations to more controlled, multi-step syntheses reflects the broader trend in organic chemistry towards more precise molecular construction. The crystal structure of form II of 1,4,5,8-tetranitronaphthalene was reported in 1969, providing crucial structural information for this class of compounds. rsc.org
Structure
3D Structure
Properties
CAS No. |
4793-98-0 |
|---|---|
Molecular Formula |
C10H4N4O8 |
Molecular Weight |
308.16 g/mol |
IUPAC Name |
1,4,5,8-tetranitronaphthalene |
InChI |
InChI=1S/C10H4N4O8/c15-11(16)5-1-2-6(12(17)18)10-8(14(21)22)4-3-7(9(5)10)13(19)20/h1-4H |
InChI Key |
YOYJZNWSWVZEKY-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C2C(=CC=C(C2=C1[N+](=O)[O-])[N+](=O)[O-])[N+](=O)[O-])[N+](=O)[O-] |
Origin of Product |
United States |
Molecular Structure, Conformation, and Solid State Architecture
Advanced Spectroscopic Characterization Techniques for Structural Elucidation
Spectroscopic methods are fundamental in confirming the molecular identity and providing insight into the structural details of Naphthalene (B1677914), 1,4,5,8-tetranitro-.
Vibrational spectroscopy, including Fourier-Transform Infrared (FTIR) and Raman spectroscopy, is instrumental in identifying the functional groups within a molecule. For Naphthalene, 1,4,5,8-tetranitro-, these techniques are particularly useful for characterizing the nitro groups. The vibrational modes of nitroaromatic compounds are well-documented. Typically, the nitro group exhibits characteristic symmetric and asymmetric stretching vibrations.
While specific spectral data for 1,4,5,8-tetranitronaphthalene is not widely available, studies on related compounds like 1,5-dinitronaphthalene (B40199) (DNN) provide a reference for interpretation. nih.gov In such molecules, the solid-phase FTIR and FT-Raman spectra show distinct bands corresponding to the NO₂ groups. nih.gov Computational methods, such as Density Functional Theory (DFT), are often employed to simulate the vibrational spectra and aid in the assignment of experimental bands. nih.govresearchgate.net These calculations help in providing a reliable description of the fundamental vibrational modes. nih.gov
Key vibrational bands for nitro groups in aromatic compounds generally appear in the following regions:
Asymmetric stretching (ν_as(NO₂)) : ~1500-1600 cm⁻¹
Symmetric stretching (ν_s(NO₂)) : ~1300-1370 cm⁻¹
Bending/scissoring (δ(NO₂)) : ~830-870 cm⁻¹
The precise position of these bands can be influenced by the electronic environment and steric interactions within the molecule.
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining the precise connectivity of atoms in a molecule. For Naphthalene, 1,4,5,8-tetranitro-, ¹³C NMR spectroscopy can confirm the carbon framework. nih.gov Due to the molecule's high degree of symmetry (D₂h point group), a simplified spectrum is expected. The four protons on the naphthalene ring are chemically equivalent, as are the four carbons to which they are attached. Similarly, the four carbons bearing nitro groups are equivalent, and the two carbons at the ring fusion are also equivalent. This symmetry would result in a ¹³C NMR spectrum showing only a few distinct signals, confirming the substitution pattern. While ¹H NMR data exists for related naphthalene compounds, the specific shifts for 1,4,5,8-tetranitronaphthalene would provide definitive evidence of the proton's chemical environment. chemicalbook.comnih.govhmdb.ca
Mass spectrometry is used to determine the molecular weight of a compound and can offer structural clues through analysis of its fragmentation patterns. The molecular formula of Naphthalene, 1,4,5,8-tetranitro- is C₁₀H₄N₄O₈, corresponding to a molecular weight of approximately 308.16 g/mol . nih.gov High-resolution mass spectrometry would confirm this exact mass.
Under electron ionization (EI), the molecule would undergo fragmentation. Common fragmentation pathways for polynitroaromatic compounds include the loss of nitro (NO₂) and nitroso (NO) groups. The mass spectrum would likely show a prominent molecular ion peak (M⁺) and subsequent fragment ions corresponding to the sequential loss of these groups, which helps in confirming the presence and number of nitro substituents on the aromatic ring.
Table 1: Molecular Properties of Naphthalene, 1,4,5,8-tetranitro-
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₁₀H₄N₄O₈ | nih.gov |
| Molecular Weight | 308.16 g/mol | nih.gov |
Crystallographic Analysis of Naphthalene, 1,4,5,8-tetranitro- and its Derivatives
Crystallographic techniques, particularly single-crystal X-ray diffraction, provide the most definitive three-dimensional picture of a molecule's structure in the solid state. fiveable.me
Single-crystal X-ray diffraction studies have been performed on Naphthalene, 1,4,5,8-tetranitro-, revealing significant details about its molecular geometry. rsc.org To accommodate the severe steric crowding caused by the four peri-nitro groups, the molecule adopts a non-planar conformation. The nitro groups are considerably twisted and tilted out of the plane of the naphthalene ring. rsc.org
Studies show that the nitro groups are rotated by approximately 46° and 47° and are also splayed and wagged from the mean plane of the carbon skeleton. rsc.org This distortion is a direct consequence of relieving the steric strain between the bulky nitro groups at the peri positions. The bond lengths and angles within the naphthalene core are also affected by the strong electron-withdrawing nature of the nitro substituents. rsc.org
Naphthalene, 1,4,5,8-tetranitro- is known to exist in at least two polymorphic forms, designated as Form I and Form II. rsc.orgrsc.org Polymorphism refers to the ability of a solid material to exist in more than one crystal structure. These different forms can have distinct physical properties. A solid-solid transition between the two forms occurs at approximately 260°C. rsc.org
Form II, which is stable at room temperature, has been characterized by X-ray diffraction. rsc.org The analysis reveals specific crystal packing and intermolecular arrangements. Despite the highly polar nitro groups, the crystal structure does not show evidence of significant or unusually short intermolecular interactions, suggesting that steric effects dominate the crystal packing. rsc.org
Table 2: Crystallographic Data for Naphthalene, 1,4,5,8-tetranitro- (Form II)
| Parameter | Value | Source |
|---|---|---|
| Crystal System | Monoclinic | rsc.org |
| Space Group | P2₁/c | rsc.org |
| a | 5.38 Å | rsc.org |
| b | 15.11 Å | rsc.org |
| c | 7.28 Å | rsc.org |
Theoretical and Computational Chemistry of Naphthalene, 1,4,5,8 Tetranitro
Quantum Chemical Investigations of Electronic Structure
Quantum chemical methods are instrumental in elucidating the electronic characteristics of 1,4,5,8-tetranitronaphthalene. These computational approaches allow for a detailed examination of its ground-state geometry and electronic properties.
Density Functional Theory (DFT) for Ground-State Geometries and Electronic Properties
Density Functional Theory (DFT) is a powerful computational tool for investigating the structures and energetic properties of molecules like 1,4,5,8-tetranitronaphthalene. nih.gov DFT calculations, for instance at the M06-2X/6-311++G(d,p) level, are used to optimize the molecular geometry and perform frequency analysis to ensure the structure corresponds to a local energy minimum on the potential energy surface. nih.gov
X-ray diffraction studies have revealed that 1,4,5,8-tetranitronaphthalene can exist in at least two polymorphic forms. rsc.orgrsc.org Form II, the room-temperature stable polymorph, crystallizes in the P2₁/c space group. rsc.org To accommodate the significant steric strain from the peri-substituents, the nitro groups are rotated, wagged, and splayed. rsc.org Specifically, the nitro groups are rotated by approximately 46° and 47°, and wagged by 13° and 16°. rsc.org This distortion from a planar conformation is a key feature of its molecular structure.
Table 1: Selected Crystallographic Data for 1,4,5,8-tetranitronaphthalene (Form II)
| Property | Value |
| Space Group | P2₁/c |
| a (Å) | 5.38 |
| b (Å) | Not specified in the provided search results. |
| c (Å) | Not specified in the provided search results. |
| β (°) | Not specified in the provided search results. |
| Z | Not specified in the provided search results. |
| Density (g/cm³) | 1.82 |
| Reference | rsc.org |
Analysis of Frontier Molecular Orbitals (HOMO-LUMO) and Their Energy Levels
Frontier Molecular Orbital (FMO) theory is a fundamental concept in understanding chemical reactivity. taylorandfrancis.comwikipedia.orgyoutube.com It focuses on the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). youtube.com The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter for determining molecular stability and reactivity. researchgate.netbiomedres.us A large HOMO-LUMO gap suggests high kinetic stability and low chemical reactivity, while a small gap indicates the opposite. biomedres.us
For aromatic compounds, the introduction of electron-withdrawing groups like the nitro group (-NO₂) generally leads to a decrease in both the HOMO and LUMO energy levels. taylorandfrancis.com In 1,4,5,8-tetranitronaphthalene, the four nitro groups significantly lower the energies of the frontier orbitals. The HOMO represents the ability to donate electrons, while the LUMO represents the ability to accept electrons. taylorandfrancis.com The specific energy values for the HOMO, LUMO, and the resulting energy gap for 1,4,5,8-tetranitronaphthalene would require specific DFT calculations which are not detailed in the provided search results. However, the general trend suggests a low-lying LUMO, making it a good electron acceptor.
Table 2: Conceptual Understanding of FMO in Substituted Naphthalenes
| Orbital | Role in Reactivity | Influence of Nitro Groups |
| HOMO | Electron-donating ability (nucleophilicity) | Energy is lowered. |
| LUMO | Electron-accepting ability (electrophilicity) | Energy is significantly lowered. |
| Energy Gap | Indicator of chemical reactivity and stability | Generally decreases with increased substitution. |
| Reference | taylorandfrancis.comresearchgate.netbiomedres.us |
Electron Affinities and Redox Potentials
Electron affinity is the energy released when an electron is added to a neutral atom or molecule to form a negative ion. wikipedia.org Compounds with high electron affinities, like those with multiple electron-withdrawing groups, are strong electron acceptors. 1,4,5,8-Naphthalenetetracarboxylic dianhydride (NTCDA), a related naphthalene (B1677914) derivative, is known for its high electron affinity of 4.0 eV due to its electron-deficient core. ossila.com Given the presence of four strongly electron-withdrawing nitro groups, 1,4,5,8-tetranitronaphthalene is also expected to possess a high electron affinity. This property is directly related to its redox potential, indicating its propensity to be reduced. The specific redox potential values for 1,4,5,8-tetranitronaphthalene are not available in the provided search results but would be a key parameter in its electrochemical characterization.
Molecular Electrostatic Potential (MEP) Analysis
Molecular Electrostatic Potential (MEP) is a valuable tool for predicting and interpreting chemical reactivity. researchgate.net It provides a visual representation of the charge distribution in a molecule and helps in identifying sites susceptible to electrophilic and nucleophilic attack. researchgate.net
Identification of Electrostatic Potential Surfaces and Critical Points
The MEP surface maps the electrostatic potential onto the electron density surface of a molecule. researchgate.net Different colors on the MEP map represent different potential values. Typically, red indicates regions of negative electrostatic potential, which are rich in electrons and prone to electrophilic attack. Blue represents regions of positive electrostatic potential, which are electron-deficient and susceptible to nucleophilic attack. Green indicates regions of neutral potential.
The analysis of MEP involves identifying critical points where the gradient of the potential is zero. researchgate.net These points, particularly the minima (V_min) and maxima (V_s,max), correspond to regions of high electron density (like lone pairs) and electron-deficient areas, respectively. For a molecule like 1,4,5,8-tetranitronaphthalene, the MEP would show significant positive potential around the hydrogen atoms of the naphthalene ring and a highly negative potential around the oxygen atoms of the nitro groups.
Prediction of Nucleophilic and Electrophilic Attack Sites
The MEP surface provides a clear prediction of where chemical reactions are likely to occur.
Nucleophilic Attack: The regions of most positive electrostatic potential (blue areas on an MEP map) are the most probable sites for nucleophilic attack. In 1,4,5,8-tetranitronaphthalene, these would likely be the carbon atoms of the naphthalene ring, which are rendered electron-deficient by the attached nitro groups.
Electrophilic Attack: The regions of most negative electrostatic potential (red areas) are the predicted sites for electrophilic attack. For 1,4,5,8-tetranitronaphthalene, these would be concentrated around the oxygen atoms of the four nitro groups, which possess high electron density due to the lone pairs.
A detailed MEP analysis would provide specific potential values for these sites, offering a quantitative measure of their reactivity towards nucleophiles and electrophiles.
Bond Dissociation Energy (BDE) and Intramolecular Stability Assessment
The stability of an energetic material is critically dependent on the strength of its weakest chemical bonds. In nitroaromatic compounds, the cleavage of the carbon-nitro (C-NO2) bond is typically the initial and rate-determining step in thermal decomposition. Computational chemistry provides essential tools for evaluating these bond strengths.
Evaluation of C-NO2 Bond Strengths and Weakest Bonds
The homolytic bond dissociation energy (BDE) of the C-NO2 bond is a primary indicator of the thermal stability of a nitroaromatic molecule. A lower BDE signifies a bond that requires less energy to break, indicating lower stability. For polynitro compounds, the initial fission of a C-NO2 bond is the principal process during thermal or impact-induced initiation.
Influence of Substituent Effects on Bond Lability
The arrangement of the four nitro groups on the naphthalene skeleton in 1,4,5,8-tetranitronaphthalene creates significant substituent effects that influence the lability of the C-NO2 bonds. The most prominent of these is the severe steric repulsion between the nitro groups located at the peri positions (C1/C8 and C4/C5).
Studies on other 1,4,5,8-tetrasubstituted naphthalenes, such as 1,4,5,8-tetramethylnaphthalene (B15129683) and 1,4,5,8-tetraethynylnaphthalene, have demonstrated that these intense steric interactions force the molecular skeleton to distort from planarity. This distortion includes the twisting of the naphthalene core and out-of-plane bending of the substituents to relieve the strain. In 1,4,5,8-tetranitronaphthalene, this steric strain is expected to weaken the C-NO2 bonds, thereby lowering their dissociation energy and making the molecule more sensitive compared to nitroaromatics lacking such crowding.
Furthermore, the strong electron-withdrawing nature of the four nitro groups significantly influences the electronic environment of the aromatic ring and the C-NO2 bonds, which can further modulate bond strengths.
Computational Prediction of Thermodynamic Properties
Computational methods are indispensable for predicting the thermodynamic properties of novel or hazardous-to-handle energetic materials. These properties are fundamental to calculating the energy output and performance of a compound.
Enthalpies of Formation, Atomization, and Decomposition
The standard enthalpy of formation (HOF, or ΔHf°) is a critical thermodynamic value that reflects the energy content of a molecule. A large positive HOF is a hallmark of an effective energetic material, as it indicates that the molecule stores a significant amount of chemical energy relative to its constituent elements. For 1,4,5,8-tetranitronaphthalene, a high positive HOF is anticipated due to the presence of four energy-rich nitro groups.
Computational chemistry allows for the prediction of gas-phase HOF through methods like atomization reactions or isodesmic reactions. The solid-phase HOF, which is crucial for performance calculations, can then be estimated by subtracting the computationally derived enthalpy of sublimation. The enthalpy of atomization represents the energy required to break all bonds in the molecule, while the enthalpy of decomposition is the energy released during its breakdown into smaller, more stable product molecules.
Theoretical Heats of Combustion and Decomposition
The theoretical heats of combustion and decomposition are direct measures of the energy that would be released by the compound. These values are calculated from the enthalpies of formation of the energetic material and its predicted decomposition or combustion products. For an energetic material like 1,4,5,8-tetranitronaphthalene, a large, negative heat of decomposition is expected, signifying a highly exothermic process that releases substantial energy. This value is a key input for theoretical models that predict detonation performance.
Structure-Property Relationships through Computational Modeling
Computational modeling establishes quantitative structure-property relationships (QSPR) that link specific molecular features to macroscopic material properties. For energetic materials, these models are used to predict performance metrics like detonation velocity and pressure, as well as sensitivity to stimuli like impact.
In the case of 1,4,5,8-tetranitronaphthalene, key structural inputs for such models would include:
Molecular Geometry: The non-planar, strained geometry resulting from steric hindrance between the peri-nitro groups directly impacts crystal packing and density.
Molecular Surface Electrostatic Potential: The electrostatic potential on the molecular surface is a critical parameter. Studies on other nitroaromatics have shown that maxima in the electrostatic potential, often found above the C-NO2 bond regions, correlate with bond dissociation energies and impact sensitivity.
Density: The crystal density is a dominant factor in detonation performance. Computational models can predict crystal packing and the resulting density, which is heavily influenced by the molecule's shape and the presence of heavy nitro groups.
By integrating these structural and electronic parameters, computational models can provide a comprehensive assessment of 1,4,5,8-tetranitronaphthalene's potential as an energetic material, guiding further experimental investigation.
Impact of Aromatic System Size on Electronic and Structural Characteristics
The size of the polycyclic aromatic hydrocarbon (PAH) backbone plays a critical role in determining the electronic and structural properties of nitroaromatic compounds. Computational studies comparing polynitro-substituted benzene, naphthalene, and larger systems like anthracene (B1667546) reveal distinct trends that influence their stability and sensitivity as energetic materials.
A key finding is that as the number of condensed aromatic rings increases, the positive electrostatic potential in the central region of the molecule decreases. rsc.org This reduction in positive potential is significant; for instance, the electrostatic potential at the center of 1,2,4,5-tetranitrobenzene (B15488053) is considerably higher than that of 2,3,6,7-tetranitronaphthalene, and this trend continues with larger aromatic systems like 2,3,6,7-tetranitroanthracene. rsc.orgresearchgate.net This is a crucial factor as higher positive electrostatic potentials are often linked to greater sensitivity in energetic materials.
Concurrently, the bond dissociation energy (BDE) of the C–NO₂ bond increases with the size of the aromatic system. rsc.org For example, the C–NO₂ bond in 1,2,4,5-tetranitrobenzene is weaker than in 2,3,6,7-tetranitronaphthalene, which in turn is weaker than in 2,3,6,7-tetranitroanthracene. rsc.orgresearchgate.net A higher BDE suggests a more stable C–NO₂ bond, making the molecule less prone to detonation. These findings indicate that increasing the size of the aromatic core is a viable strategy for designing less sensitive, more stable energetic compounds.
| Compound | Number of Aromatic Rings | Central Electrostatic Potential (kcal/mol) | C–NO₂ Bond Dissociation Energy (kcal/mol) |
| 1,2,4,5-Tetranitrobenzene | 1 | 32.78 | 56.72 |
| 2,3,6,7-Tetranitronaphthalene | 2 | ~26-29 | 57.96 |
| 2,3,6,7-Tetranitroanthracene | 3 | ~23-26 | 58.82 |
Note: The electrostatic potential and BDE values are based on DFT calculations and may vary depending on the computational method. The values for tetranitronaphthalene and tetranitroanthracene are estimated based on the trend described in the source. rsc.org
Design Principles for Derivatives with Tunable Molecular Attributes
The design of derivatives of 1,4,5,8-tetranitronaphthalene with specific, tunable molecular attributes is guided by several key principles derived from theoretical and experimental studies. These principles focus on the strategic placement and nature of substituents to alter the electronic properties, stability, and functionality of the parent molecule.
Substituent Position and Electronic Effects: The electron-withdrawing nature of the four nitro groups in 1,4,5,8-tetranitronaphthalene makes the aromatic ring highly electron-deficient. This is a primary factor in its chemistry. The introduction of further substituents can either enhance or mitigate this effect. The position of these new groups is critical. For instance, in nitroaromatics, the ability of a substituent to stabilize intermediates in nucleophilic aromatic substitution (SNAr) reactions is dependent on its position relative to the nitro groups and the leaving group. stackexchange.com
Modulating Steric Strain: The peri-positions (1,8 and 4,5) in the naphthalene system are subject to significant steric strain, especially with bulky substituents. In 1,4,5,8-tetranitronaphthalene, the nitro groups are forced out of the plane of the aromatic ring, which affects conjugation. researchgate.net This inherent strain can be exploited in the design of derivatives. Introducing substituents that either relieve or enhance this strain can lead to novel structural and electronic properties. For example, in derivatives of 1,4,5,8-tetraethynylnaphthalene, the molecule undergoes distortion by twisting the naphthalene skeleton and bending the acetylene (B1199291) units to minimize steric repulsion. rsc.org
Extension of Conjugated Systems: The introduction of substituents that extend the π-conjugated system can be used to tune the optical and electronic properties of the molecule. For example, the addition of oligoalkynyl side chains to polycyclic aromatic hydrocarbons has been shown to be a viable method for modifying their properties. nih.gov For 1,4,5,8-tetranitronaphthalene, such modifications could lead to new materials with interesting photophysical or electronic characteristics, potentially for applications beyond energetic materials.
Functional Group Transformation: The nitro groups themselves can be chemically transformed to introduce a wide range of functionalities. For example, the reduction of nitro groups to amino groups is a common transformation that dramatically changes the electronic character of the molecule, converting electron-withdrawing groups into electron-donating ones. This opens up pathways to a host of other derivatives, such as naphthalenetetraamines, which are precursors to polymers and other complex structures. nih.gov
By applying these principles, it is theoretically possible to design a wide array of 1,4,5,8-tetranitronaphthalene derivatives with finely tuned properties for various applications, ranging from advanced energetic materials to novel functional materials.
Advanced Materials Applications Derived from Naphthalene, 1,4,5,8 Tetranitro As a Precursor
Organic Semiconductors and Optoelectronic Materials
The transformation of 1,4,5,8-tetranitronaphthalene into advanced organic semiconductors and optoelectronic materials is a significant area of research. The inherent properties of this precursor allow for the development of materials with tailored electronic characteristics suitable for various device applications.
Development of N-type Semiconductors from Tetraazapyrene Derivatives
A key application of 1,4,5,8-tetranitronaphthalene is in the synthesis of tetraazapyrene derivatives, which are promising n-type semiconductors. The process typically involves the reduction of the nitro groups to amino groups, followed by condensation reactions to form the tetraazapyrene core. These derivatives can be further functionalized with various substituents to fine-tune their electronic properties. google.com
For instance, the introduction of electron-withdrawing groups, such as fluorine atoms or cyano groups, can enhance the n-type characteristics of these materials by lowering their LUMO (Lowest Unoccupied Molecular Orbital) energy levels. This facilitates efficient electron injection and transport, which are crucial for the performance of n-type semiconductors in electronic devices. google.com The synthesis often involves the reaction of 1,4,5,8-tetraaminonaphthalene, derived from 1,4,5,8-tetranitronaphthalene, with various carboxylic acid anhydrides. google.com
Table 1: Examples of Tetraazapyrene Derivatives for N-type Semiconductors
| Derivative | Precursor for Amine Component | Reactant for Cyclization | Key Feature |
|---|---|---|---|
| 2,7-bis-(heptafluoropropyl)-tetraazapyrene | 1,4,5,8-tetraaminonaphthalene hexachlorostannate | Heptafluoropropyl carboxylic acid anhydride | Enhanced n-type performance due to fluoroalkyl groups. google.com |
| Phenyl-substituted tetraazapyrene | 1,4,5,8-tetraaminonaphthalene hexachlorostannate | 2,3,4,5,6-pentafluorobenzoic acid anhydride | Aryl substitution for tuning molecular packing and electronic properties. google.com |
| 4,5,9,10-tetrachlorotetra-azapyrene | Tetraazapyrene | Dichloroisocyanuric acid | Halogenation to modify electronic properties. google.com |
Applications in Organic Field-Effect Transistors (OFETs)
The tetraazapyrene-based n-type semiconductors derived from 1,4,5,8-tetranitronaphthalene are actively being explored for their use in organic field-effect transistors (OFETs). OFETs are fundamental components of organic electronics, and the performance of these devices is highly dependent on the charge-transport properties of the semiconductor layer.
The careful design of these materials, including the introduction of specific side chains, can influence their solubility and crystallinity, which are critical factors for achieving high-performance OFETs. nih.gov Good solubility allows for the solution-processing of thin films, a cost-effective fabrication method, while high crystallinity ensures efficient charge transport through well-ordered molecular packing. nih.gov The development of high-performance n-type semiconductors is essential for the realization of complementary circuits, which require both p-type and n-type materials.
Role in Luminescent Materials and Thin-Film Optoelectronic Devices
Derivatives of 1,4,5,8-tetranitronaphthalene, particularly those based on the naphthalene (B1677914) tetracarboxylic diimide (NTCDI) structure, have shown significant promise as luminescent materials for thin-film optoelectronic devices. researchgate.net These materials can exhibit strong photoluminescence and electroluminescence, making them suitable for applications in organic light-emitting diodes (OLEDs) and other display technologies.
The photophysical properties of these materials, such as their absorption and emission spectra, can be tuned by modifying their molecular structure. researchgate.net Aggregation of these molecules in concentrated solutions and in the solid state can lead to the formation of new, bathochromically shifted absorption and photoluminescence bands. researchgate.net This behavior is crucial for controlling the emission color and efficiency of optoelectronic devices. The ability to form well-defined thin films through techniques like molecular layer epitaxy allows for the construction of complex heterostructures with tailored optical and electronic properties. researchgate.net
Precursors for Novel Polymers and Azaarenes
The utility of 1,4,5,8-tetranitronaphthalene extends beyond small-molecule semiconductors to the synthesis of novel polymers and nitrogen-rich polycyclic aromatic hydrocarbons (N-PAHs), also known as azaarenes.
Design and Synthesis of π-Conjugated Polymer Architectures
1,4,5,8-tetranitronaphthalene can serve as a building block for the creation of π-conjugated polymers. These polymers, characterized by a backbone of alternating single and double bonds, possess unique electronic and optical properties that make them attractive for a variety of applications, including organic photovoltaics (OPVs) and OFETs. nih.gov
The synthesis of these polymers often involves the conversion of the nitro groups of 1,4,5,8-tetranitronaphthalene into other functional groups that can participate in polymerization reactions. By copolymerizing these naphthalene-based monomers with other aromatic units, researchers can create polymers with tailored energy levels (HOMO and LUMO), solubility, and solid-state morphology. nih.gov The introduction of heteroatoms and specific side chains plays a vital role in tuning the properties of these polymers for optimal device performance. nih.gov
Table 2: Design Strategies for π-Conjugated Polymers
| Strategy | Purpose | Example |
|---|---|---|
| Introduction of long, branched alkyl groups | Ensure solubility for solution processing. | Alkyl-substituted naphthobisthiadiazole–quaterthiophene copolymers. nih.gov |
| Incorporation of fluorine atoms | Tune HOMO/LUMO energy levels and enhance crystallinity. | Fluorinated PNTz4T backbone. nih.gov |
Exploration of Nitrogen-Rich Polycyclic Aromatic Hydrocarbons (N-PAHs)
The high nitrogen content of 1,4,5,8-tetranitronaphthalene makes it an intriguing starting material for the synthesis of nitrogen-rich polycyclic aromatic hydrocarbons (N-PAHs). N-PAHs are a class of compounds where one or more carbon atoms in the aromatic ring system are replaced by nitrogen atoms. libretexts.org This substitution can significantly alter the electronic structure, chemical reactivity, and intermolecular interactions of the parent PAH. rsc.org
The synthesis of N-PAHs from 1,4,5,8-tetranitronaphthalene would involve chemical transformations that incorporate the nitrogen atoms from the nitro groups into the aromatic core. These nitrogen-containing aromatic systems are of fundamental interest in materials science and are also relevant in astrophysical contexts, as they are believed to be components of the interstellar medium. rsc.org The development of synthetic routes to novel N-PAHs from readily available precursors like 1,4,5,8-tetranitronaphthalene could open up new avenues for the creation of materials with unprecedented properties.
Theoretical and Materials Design Implications in Energetic Systems
The pursuit of advanced energetic materials with enhanced performance and safety characteristics is a dynamic field of research. Within this context, highly nitrated aromatic compounds, such as Naphthalene, 1,4,5,8-tetranitro-, serve as crucial precursors and subjects of theoretical study. The unique molecular architecture of these compounds, characterized by a dense arrangement of nitro groups on an aromatic scaffold, gives rise to significant energetic potential. Understanding the principles governing their energy release, coupled with computational modeling and strategic molecular engineering, is paramount for the design of next-generation energetic systems.
Fundamental Principles of Energy Release in Highly Nitrated Aromatics
The energetic nature of highly nitrated aromatic compounds stems from the intramolecular oxidation-reduction reactions that occur upon decomposition. The nitro group (NO₂) contains both an oxidizing element (oxygen) and a reducible element (nitrogen), while the aromatic backbone is rich in carbon and hydrogen, which serve as fuel. In this arrangement, the nitro groups act as a self-contained oxidant. nih.gov Upon initiation by an external stimulus such as heat or shock, a rapid, exothermic decomposition process is triggered.
The fundamental principle of energy release involves the breaking of relatively weak C-N and N-O bonds and the subsequent formation of highly stable products, primarily nitrogen gas (N₂), carbon dioxide (CO₂), and water (H₂O). The large positive enthalpy of formation of the energetic material and the large negative enthalpy of formation of the decomposition products result in a significant release of energy. The formation of gaseous N₂, with its exceptionally strong triple bond, is a major driving force for the high energy release of these materials. science.gov
The decomposition of polynitroarylenes can proceed through various complex pathways. The initial step often involves the homolytic cleavage of a C-NO₂ or Ar-NO₂ bond, leading to the formation of radical species. These radicals then participate in a cascade of secondary reactions, propagating the decomposition and leading to the final, stable products. The stability and reactivity of these compounds are influenced by factors such as the number and position of nitro groups on the aromatic ring, as well as the presence of other functional groups. nih.gov For instance, the arrangement of nitro groups in Naphthalene, 1,4,5,8-tetranitro- contributes to its high density and energetic properties.
Computational Modeling of Energetic Potential (e.g., Theoretical Enthalpies of Formation/Decomposition)
Computational chemistry plays a pivotal role in the design and assessment of new energetic materials, offering a safer and more cost-effective alternative to experimental synthesis and testing. Quantum chemical methods are employed to predict key properties that determine the energetic potential of a molecule, such as its enthalpy of formation (ΔH_f) and enthalpy of decomposition. nih.gov The enthalpy of formation, which is the change in enthalpy during the formation of one mole of the substance from its constituent elements in their standard states, is a critical parameter for evaluating the energy content of a material. nih.gov
Various computational techniques, from semi-empirical methods to more accurate but computationally expensive ab initio and density functional theory (DFT) calculations, are used to model these properties. For instance, genetic algorithm-based multivariate linear regression has been used to predict the standard enthalpy of formation for a wide range of compounds. nih.gov These models rely on calculating molecular descriptors from the chemical structure to predict thermodynamic properties.
The decomposition pathways of energetic materials like nitrated naphthalenes can also be investigated using computational modeling. researchgate.net By mapping the potential energy surface of the decomposition reactions, researchers can identify the most likely reaction mechanisms and the associated activation energies. This information is crucial for understanding the stability and sensitivity of the material. For example, computational studies can elucidate the initial bond-breaking events and the subsequent formation of intermediate species during the decomposition of Naphthalene, 1,4,5,8-tetranitro-.
The following table presents a comparison of experimental and calculated detonation properties for related energetic materials, illustrating the predictive power of computational models.
| Compound | Density (g/cm³) | Detonation Velocity (km/s) | Detonation Pressure (GPa) | Reference |
| 1,5-Dinitronaphthalene (B40199) | 1.44 | 5.52 | 13.00 | researchgate.net |
| 1,8-Dinitronaphthalene | 1.48 | 5.38 | 13.10 | researchgate.net |
| γ-DBBD | 1.96 | 7.52 | 245 (kbar) | researchgate.net |
| TBBD (calculated) | 2.06 | 8.03 | 319 (kbar) | researchgate.net |
Molecular Engineering Approaches for High Nitrogen Content Materials
A primary goal in the development of advanced energetic materials is to increase their nitrogen content. science.gov High-nitrogen materials are desirable because their decomposition produces large volumes of nitrogen gas, a highly stable and environmentally benign product, which contributes significantly to the energetic output. science.govresearchgate.net Molecular engineering provides a strategic framework for designing and synthesizing novel high-nitrogen compounds, often using polynitroaromatics as a starting point.
The use of heterocyclic compounds is a particularly fruitful area of research in high-nitrogen materials. chemistry-chemists.com Heterocycles inherently contain nitrogen atoms within their ring structures, and their derivatives can exhibit high heats of formation, good densities, and favorable oxygen balances. For example, imidazole-based energetic materials can be functionalized with nitro, azido, diazo, and tetrazole groups to tailor their properties for specific applications as either propellants or explosives. science.gov
The following table summarizes different strategies for increasing nitrogen content in energetic materials.
| Strategy | Description | Example Functional Groups/Heterocycles | Reference |
| Introduction of N-rich functional groups | Attaching functional groups with a high nitrogen-to-carbon ratio to an energetic core. | Azido (-N₃), Diazo (-N₂-), Tetrazole | science.gov |
| Synthesis of N-rich salts | Combining an energetic anion with a nitrogen-rich cation to form a salt with enhanced properties. | Guanidinium, Aminoguanidinium, Triaminoguanidinium cations | researchgate.net |
| Utilization of N-rich heterocycles | Building energetic molecules around heterocyclic scaffolds that are inherently rich in nitrogen. | Imidazole, Triazole, Tetrazole, Tetrazine | science.govrsc.orgmdpi.com |
Precursor Role in Advanced Explosophore Synthesis and Design
Naphthalene, 1,4,5,8-tetranitro- and other polynitroaromatic compounds are not only energetic materials in their own right but also serve as valuable precursors for the synthesis of more complex and advanced explosophores. An explosophore is a functional group or molecular framework that imparts explosive properties to a compound. The highly activated nature of the aromatic ring in polynitroaromatics, due to the presence of multiple electron-withdrawing nitro groups, facilitates a range of chemical transformations.
These transformations can include nucleophilic aromatic substitution, reduction of nitro groups to amino groups, and subsequent derivatization to create novel energetic structures. For example, the amino groups can be diazotized and converted to other energetic functionalities, or they can be used to link multiple aromatic rings together, leading to larger, more complex energetic molecules with enhanced thermal stability and performance. The synthesis of 1,2,5,6-naphthalenetetramine and its 1,4,5,8-isomer from protected derivatives of 1,5-naphthalenediamine (B122787) through regioselective dinitration, deprotection, and reduction highlights a pathway to valuable precursors for nitrogen-containing arenes. acs.org
The design of new energetic materials often involves a building-block approach, where well-characterized precursors like Naphthalene, 1,4,5,8-tetranitro- are modified in a controlled manner to achieve desired properties. This can involve the introduction of different explosophores to create a molecule with a tailored balance of energy, sensitivity, and stability. For instance, the fusion of nitroaromatic structures with other energetic heterocyclic rings can lead to compounds with superior performance characteristics. The synthesis of energetic materials derived from 4,4',5,5'-tetranitro-1H,1'H-2,2'-biimidazole showcases the creation of energetic salts through metathesis reactions. researchgate.net
The following table lists some advanced energetic materials and the precursor roles that polynitroaromatics can play in their synthesis.
| Advanced Energetic Material Type | Precursor Role of Polynitroaromatics | Example Transformation | Reference |
| High-Density Insensitive Explosives | Serve as a high-density, thermally stable core for further functionalization. | Nitration of dibenzotetraazapentalene ring systems. | researchgate.net |
| Nitrogen-Rich Heterocyclic Compounds | Provide a starting point for the synthesis of complex heterocyclic structures. | Reduction of nitro groups to amines, followed by cyclization reactions. | acs.org |
| Energetic Polymers | Can be incorporated as monomers or cross-linking agents in energetic polymer formulations. | Functionalization with polymerizable groups. | army.mil |
Future Directions and Emerging Research Avenues
Development of Novel and Sustainable Synthetic Methodologies
The traditional synthesis of 1,4,5,8-tetranitronaphthalene often involves harsh reaction conditions and the use of hazardous reagents. Recognizing these drawbacks, the scientific community is actively seeking to develop new and more sustainable synthetic pathways. The principles of green chemistry are central to this effort, aiming to prevent waste, maximize atom economy, and utilize safer solvents and reaction conditions. mit.edu Key areas of research include the exploration of solvent-free reactions (mechanochemistry), the use of alternative energy sources like microwave or ultrasonic irradiation to reduce energy consumption, and the design of processes that minimize the generation of toxic byproducts. mit.edu
Exploration of Unconventional Naphthalene (B1677914), 1,4,5,8-tetranitro- Derivatives and Analogues
The core structure of 1,4,5,8-tetranitronaphthalene serves as a scaffold for the development of a wide range of derivatives and analogues with tailored properties. Researchers are investigating the synthesis of novel compounds by introducing different functional groups to the naphthalene backbone. For example, the synthesis of 1,4,5,8-tetraethynylnaphthalene derivatives has been reported for the first time. rsc.org
The exploration extends to various substituted naphthalenes, including those with amino and nitro groups in different positions, such as 3-nitro, 2,6-dinitro, and 2,4,6,8-tetranitro derivatives of 1,5-bis(dimethylamino)naphthalene. lookchem.comresearchgate.net The synthesis of analogues like trans-1,4,5,8-tetranitro-1,4,5,8-tetraazadecalin, a compound with promising explosive properties, further demonstrates the drive to create new energetic materials. dtic.mil These efforts are not limited to nitrogen-containing derivatives, as evidenced by the synthesis of compounds like 3,4,7,8-tetrahydronaphthalene-1,5(2H,6H)-dione and 1,4,5,12-tetraazatriphenylene. mdpi.comnih.gov
Application of Advanced In-Situ Characterization Techniques for Reaction Monitoring
To gain a deeper understanding of the reaction mechanisms and kinetics involved in the synthesis of 1,4,5,8-tetranitronaphthalene and its derivatives, researchers are increasingly turning to advanced in-situ characterization techniques. These methods allow for real-time monitoring of chemical reactions as they occur, providing valuable insights that are often missed with traditional analytical approaches.
Techniques like in-situ temperature and pressure measurements have been used to quantify the progress of nitridation reactions during mechanochemical processing. core.ac.uk The development of custom-designed microfluidic reactors integrated with single-bounce Attenuated Total Reflectance (ATR) accessories enables spatiotemporal resolution for in-situ monitoring of chemical reactions. rsc.org This approach, enhanced by the use of synchrotron IR radiation, allows for spatially and temporally resolved information. rsc.org Furthermore, techniques such as Fluorescence In Situ Hybridization (FISH) combined with confocal laser scanning microscopy and computer-aided three-dimensional visualization are being used to investigate the architecture of cell aggregates in biological systems, demonstrating the broad applicability of in-situ characterization. nih.govnih.gov These advanced monitoring capabilities are crucial for optimizing reaction conditions, improving yields, and ensuring the safe and efficient synthesis of energetic materials. rsc.org
Integration with Machine Learning and Artificial Intelligence for Material Discovery and Property Prediction
The fields of machine learning (ML) and artificial intelligence (AI) are revolutionizing the discovery and design of new materials, including energetic compounds. mdpi.comosti.govosti.gov These powerful computational tools can analyze vast datasets and identify complex structure-property relationships that are not readily apparent through traditional methods. osti.gov By applying ML algorithms, researchers can significantly reduce the time and cost associated with the research and development of advanced materials. mdpi.com
Environmental Impact and Green Chemistry Perspectives in Synthesis and Application
The environmental impact of synthesizing and using energetic materials is a growing concern. In response, the principles of green chemistry are being increasingly applied to the field. mit.edu The primary goals are to prevent pollution at its source, use renewable resources, and design products that are biodegradable. mit.edu
A key focus is on developing cleaner and more efficient synthetic routes that minimize waste and avoid the use of toxic substances. mit.edu This includes exploring the use of safer solvents, such as water or supercritical fluids, and employing catalytic reactions to reduce the amount of reagents needed. mit.edu The development of materials from renewable feedstocks is another important aspect of this green approach. mit.edu
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
